Technical Guide: MK-8189, a Phosphodiesterase 10A Inhibitor
Technical Guide: MK-8189, a Phosphodiesterase 10A Inhibitor
An in-depth analysis of the available scientific literature reveals no public information on a compound designated as MK-8970. It is possible that this is a typographical error and the intended query was for a different compound in the Merck (MSD) pipeline. A notable and well-documented investigational drug with a similar designation is MK-8189 , a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) that has been evaluated for the treatment of schizophrenia.
This technical guide will proceed under the assumption that the intended topic of interest is MK-8189, providing a comprehensive overview of its mechanism of action, supported by preclinical and clinical data.
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
MK-8189 is a novel, orally administered small molecule that acts as a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in regulating motor function, motivation, and cognition.[1]
The primary function of PDE10A is to hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in intracellular signal transduction. By inhibiting PDE10A, MK-8189 prevents the breakdown of cAMP and cGMP, leading to their accumulation within striatal neurons.[3] This elevation of cyclic nucleotides mimics the downstream effects of dopamine D1 receptor agonism and D2 receptor antagonism, which is a well-established therapeutic principle in the treatment of psychosis.[3]
The proposed antipsychotic effect of MK-8189 is therefore attributed to its ability to modulate striatal signaling pathways, normalizing the dysfunctional neuronal activity associated with schizophrenia.[2]
Signaling Pathway
The mechanism of action of MK-8189 involves the modulation of key signaling cascades within striatal medium spiny neurons. The following diagram illustrates the central role of PDE10A inhibition.
Preclinical Pharmacology
A series of preclinical studies in rodent and non-human primate models were conducted to establish the in vivo efficacy and target engagement of MK-8189.
Experimental Protocols
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PDE10A Enzyme Occupancy (EO): Target engagement was determined using positron emission tomography (PET) with the tracer [¹¹C]MK-8193 in rhesus monkeys and with [³H]MK-8193 in rats.[1]
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Conditioned Avoidance Responding (CAR) Assay: This behavioral model in rats is used to predict the antipsychotic potential of a compound. MK-8189's ability to decrease avoidance behavior was assessed.[1]
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Prepulse Inhibition (PPI) Deficit Model: An MK-801-induced deficit in PPI in rats was used as a model for sensorimotor gating deficits observed in schizophrenia. The reversal of this deficit by MK-8189 was measured.[1]
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Object Retrieval Task: A ketamine-induced deficit in object retrieval performance in rhesus monkeys was used to evaluate the impact of MK-8189 on cognitive symptoms.[1]
Quantitative Preclinical Data
The following table summarizes key quantitative findings from preclinical evaluations of MK-8189.
| Parameter | Species | Model/Assay | Result | Reference |
| Enzyme Potency | - | PDE10A Enzyme Assay | Subnanomolar | [1] |
| Target Engagement | Rhesus Monkey | PET with [¹¹C]MK-8193 | ~50% EO at 127 nM plasma concentration | [1] |
| Behavioral Efficacy | Rat | Conditioned Avoidance Responding | Significant decrease in avoidance at >~48% EO | [1] |
| Sensorimotor Gating | Rat | MK-801-induced PPI Deficit | Significant reversal at ~47% EO and higher | [1] |
| Cognitive Function | Rhesus Monkey | Ketamine-induced Object Retrieval Deficit | Significant attenuation at ~29% EO | [1] |
Clinical Development
MK-8189 progressed to Phase 2 clinical trials for the treatment of an acute episode of schizophrenia.
Phase 2a Study Design
A randomized, double-blind, placebo- and active-controlled, multicenter inpatient trial was conducted to evaluate the efficacy and safety of MK-8189.[3]
Clinical Efficacy and Safety
The primary outcome of the Phase 2a trial was the change from baseline in the total score on the Positive and Negative Syndrome Scale (PANSS) after 4 weeks of treatment.
| Treatment Arm | Change from Baseline in PANSS Total Score (vs. Placebo) | 95% Confidence Interval | p-value |
| MK-8189 (12 mg) | -4.7 | -9.8, 0.5 | 0.074 |
| Risperidone (6 mg) | -7.3 | -14.0, -0.6 | 0.033 |
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MK-8189 showed a trend towards improvement in the primary endpoint but did not reach statistical significance.[3]
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The active control, risperidone, was superior to placebo, demonstrating the validity of the trial design.[3]
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MK-8189 demonstrated a nominally significant effect on the PANSS positive subscale score compared to placebo (difference = -2.2, p = 0.011).[3]
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Adverse events leading to discontinuation were low for MK-8189 (<10%).[3] Mild and transient extrapyramidal symptoms were observed.[3]
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Notably, compared to placebo, MK-8189 was associated with a reduction in body weight, whereas risperidone led to weight gain.[3]
Summary and Future Directions
MK-8189 is a potent PDE10A inhibitor that modulates striatal signaling by increasing intracellular levels of cAMP and cGMP. Preclinical studies demonstrated robust target engagement and efficacy in models relevant to schizophrenia. While the Phase 2a clinical trial did not meet its primary endpoint, the results suggest that PDE10A inhibition may have antipsychotic effects, particularly on positive symptoms, and a favorable metabolic profile.[3] These findings warrant further investigation of PDE10A inhibitors for the treatment of schizophrenia.[3]
References
- 1. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
